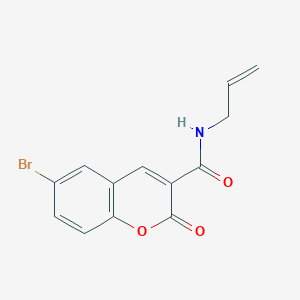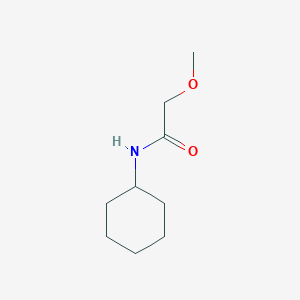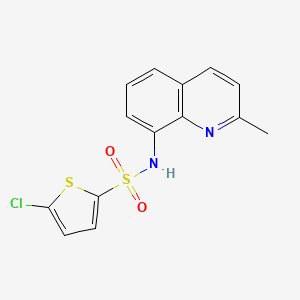![molecular formula C15H15N3O4 B7468907 2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)
2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide, also known as N-(4-nitrophenethyl)-2-hydroxybenzamide, is a synthetic compound that belongs to the class of benzamides. This compound has been synthesized and studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC activity, 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide promotes the acetylation of histone proteins, leading to the activation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide are mainly related to its inhibition of HDAC activity. This compound has been shown to induce the expression of genes that are involved in cell differentiation, apoptosis, and immune response. In addition, 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide in lab experiments include its ability to inhibit HDAC activity, its potential therapeutic applications, and its relatively low toxicity. However, the limitations of this compound include its limited solubility in aqueous solutions, its potential off-target effects, and the need for further studies to validate its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for the study of 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide. These include:
1. Investigation of the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
2. Development of more potent and selective HDAC inhibitors based on the structure of 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Investigation of the potential synergistic effects of 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide with other drugs or compounds.
5. Studies on the mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound.
Conclusion:
In conclusion, 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide is a synthetic compound that has been synthesized and studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been shown to inhibit the activity of HDAC, leading to the activation of gene expression and the induction of cell differentiation, apoptosis, and immune response. The advantages of using 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide in lab experiments include its potential therapeutic applications and its relatively low toxicity, while its limitations include its limited solubility and potential off-target effects. There are several future directions for the study of this compound, including the investigation of its potential therapeutic applications in various diseases, the development of more potent and selective HDAC inhibitors, and studies on its pharmacokinetics and pharmacodynamics in vivo.
Métodos De Síntesis
The synthesis of 2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide involves the reaction between 2-hydroxybenzoic acid and 4-nitrophenethylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamidehydroxysuccinimide (NHS). The reaction yields a white solid product that is purified by recrystallization.
Aplicaciones Científicas De Investigación
2-hydroxy-2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide{2-[(4-nitrophenyl)amino]ethyl}benzamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. HDAC inhibitors have been investigated as potential therapeutics for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
2-hydroxy-N-[2-(4-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14-4-2-1-3-13(14)15(20)17-10-9-16-11-5-7-12(8-6-11)18(21)22/h1-8,16,19H,9-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAALTOPFXFHLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B7468826.png)


![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)

![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)




![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7468910.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide](/img/structure/B7468911.png)
